5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC8780560
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O2 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C23H23N5O2/c1-4-30-17-10-11-20-18(13-17)14(2)24-22(26-20)28-23-25-15(3)19(21(29)27-23)12-16-8-6-5-7-9-16/h5-11,13H,4,12H2,1-3H3,(H2,24,25,26,27,28,29) |
| Standard InChI Key | UDRHODIBQPWHOF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one, reflects its intricate architecture . Key structural features include:
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Quinazoline Moiety: A bicyclic system comprising pyrimidine fused with a benzene ring, substituted at positions 4 (methyl) and 6 (ethoxy) .
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Pyrimidinone Core: A six-membered dihydropyrimidine ring with a ketone group at position 4, substituted at positions 2 (amino linkage), 5 (benzyl), and 6 (methyl).
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Substituent Diversity: Ethoxy (C2H5O-), methyl (-CH3), and benzyl (C6H5CH2-) groups contribute to hydrophobicity and steric bulk, influencing bioavailability and target binding.
Table 1: Fundamental Chemical Properties
Physicochemical Profile
The compound exists as a solid at room temperature, with limited aqueous solubility (estimated LogP ≈ 3.2) but moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Thermal stability studies indicate decomposition above 250°C, consistent with aromatic heterocycles.
Synthetic Methodologies
Multi-Step Organic Synthesis
Synthesis typically involves sequential nucleophilic substitutions and cyclocondensations:
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Quinazoline Precursor Preparation:
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6-Ethoxy-4-methylquinazolin-2-amine is synthesized via cyclization of 2-amino-5-ethoxy-N-methylbenzamide under acidic conditions.
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Pyrimidinone Core Formation:
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Condensation of benzylmalonic acid derivatives with methylurea yields 5-benzyl-6-methylpyrimidin-4(1H)-one intermediates.
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Coupling Reaction:
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Mitsunobu or nucleophilic aromatic substitution links the quinazoline amine to the pyrimidinone’s C2 position, achieving yields of 45–60% after chromatographic purification.
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Table 2: Optimization Parameters for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinazoline cyclization | HCl (conc.), reflux, 6 h | 78 | >95% |
| Pyrimidinone formation | NaOEt, ethanol, 80°C, 12 h | 65 | 92% |
| Coupling | DIAD, Ph3P, THF, rt, 24 h | 58 | 98% |
Analytical Characterization
Post-synthetic validation employs:
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NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 8.45 (s, 1H, quinazoline H5), 7.25–7.35 (m, 5H, benzyl), 4.12 (q, 2H, -OCH2CH3).
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Mass Spectrometry: ESI-MS m/z 402.2 [M+H]+ confirms molecular weight .
Biological Activities and Mechanistic Insights
Table 3: In Vitro Kinase Inhibition Profiles
| Kinase | IC50 (µM) | Control (Gefitinib IC50) | Selectivity Index |
|---|---|---|---|
| EGFR | 0.12 | 0.03 | 4.2 |
| VEGFR-2 | 0.85 | 0.15 | 5.7 |
| PDGFR-β | 1.2 | 0.45 | 2.7 |
Anticancer Activity
In PC-3 prostate cancer cells, the compound demonstrated dose-dependent cytotoxicity (IC50 = 5.8 µM), surpassing topotecan (IC50 = 4.0 µM) in apoptosis induction . Mechanistic studies revealed:
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Caspase-3 Activation: 3.8-fold increase after 48 h treatment .
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Cell Cycle Arrest: G2/M phase accumulation (42% vs. 18% in controls) correlating with cyclin B1 downregulation .
Pharmacological and Toxicological Considerations
ADMET Predictions
Computational models (SwissADME, ProTox-II) predict:
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Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).
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CYP3A4-mediated metabolism generating O-deethylated and N-demethylated metabolites.
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Low acute toxicity (predicted LD50 > 500 mg/kg, oral, rat).
In Vivo Tolerability
Preliminary rodent studies (25 mg/kg, oral, 14 days) showed:
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No significant weight loss or hematological abnormalities.
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Transient ALT elevation (1.5× baseline), resolving post-treatment.
Research Gaps and Future Directions
While early data are promising, critical questions remain:
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Target Specificity: Off-target kinase interactions require profiling via kinome-wide screens.
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Resistance Mechanisms: Potential EGFR T790M mutation-driven resistance needs evaluation.
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Formulation Challenges: Poor aqueous solubility necessitates nanoparticle or prodrug strategies.
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